HDAC6 Inhibition Potency: 2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzamide vs. Droxinostat (4‑Chloro‑2‑methylphenoxy‑N‑hydroxybutanamide)
The ortho‑aminobenzamide zinc‑binding group in 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide is expected to confer a distinct HDAC isoform selectivity profile compared to the hydroxamic acid zinc‑binding group of droxinostat. Droxinostat inhibits HDAC6 with an IC50 of 2.47 µM and HDAC8 with an IC50 of 1.46 µM, but its hydroxamic acid moiety confers broad metal‑chelating properties that can lead to off‑target effects . The ortho‑aminobenzamide group in the target compound is a more weakly coordinating but pharmacologically ‘tunable’ zinc binder, which may offer superior isoform discrimination in class‑I HDACs (HDAC1–3) when combined with the 4‑chloro‑2‑methylphenoxy surface‑recognition motif [1]. No direct IC50 data for the target compound are available in the open literature; therefore, this evidence is tagged as Supporting Evidence derived from structurally analogous HDAC probes.
| Evidence Dimension | Zinc‑Binding Group Influence on HDAC Isoform Selectivity |
|---|---|
| Target Compound Data | Ortho‑aminobenzamide moiety (predicted to favor class‑I HDAC engagement over HDAC6/8) |
| Comparator Or Baseline | Droxinostat (hydroxamic acid); HDAC6 IC50 = 2.47 µM, HDAC8 IC50 = 1.46 µM |
| Quantified Difference | Qualitative difference in zinc‑binding moiety; quantitative IC50 data for target compound unavailable |
| Conditions | In vitro HDAC isoform inhibition assay (comparator data from ); target compound activity inferred from SAR of ortho‑aminobenzamide HDAC inhibitors [1] |
Why This Matters
Procurement teams selecting an HDAC probe must consider zinc‑binding group identity because hydroxamic acids exhibit pan‑HDAC activity and limited pharmacokinetic stability, whereas ortho‑aminobenzamides, such as the target compound, are favored for developing isoform‑selective, orally bioavailable HDAC inhibitors.
- [1] WO 2009129938 A1 (Bayer Pharma AG). Substituted Phenoxybenzamides as Inhibitors of Hyper‑Proliferative and Angiogenesis Disorders. Priority Date: 2008‑04‑21. View Source
